

5-Amino-2-nitrobenzoic acid solubility in organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Amino-2-nitrobenzoic acid

Cat. No.: B153252

[Get Quote](#)

An In-depth Technical Guide on the Solubility of **5-Amino-2-nitrobenzoic Acid** in Organic Solvents

Introduction

5-Amino-2-nitrobenzoic acid is a versatile chemical intermediate utilized in the synthesis of pharmaceuticals and dyes.^[1] Its molecular structure, containing both a basic amino group and an acidic carboxylic acid group, along with a nitro group, dictates its physicochemical properties, including its solubility.^[2] This technical guide provides a comprehensive overview of the solubility of **5-Amino-2-nitrobenzoic acid** in various organic solvents. Due to the limited availability of direct quantitative solubility data for this specific isomer, this guide also presents qualitative data and quantitative data for structurally related compounds to serve as a valuable reference for researchers, scientists, and drug development professionals. Furthermore, detailed experimental protocols for solubility determination and purification are provided.

Physicochemical Properties

A summary of the key physical and chemical properties of **5-Amino-2-nitrobenzoic acid** is presented below.

Property	Value
Molecular Formula	C ₇ H ₆ N ₂ O ₄ [2]
Molecular Weight	182.13 g/mol [2]
Appearance	Yellow powder or crystal [2]
Melting Point	236-238 °C [2]
pKa (Predicted)	2.28 ± 0.25 [2]

Qualitative and Quantitative Solubility Data

Direct quantitative solubility data for **5-Amino-2-nitrobenzoic acid** is not extensively available in the literature. However, qualitative descriptions and data from structurally similar compounds can provide valuable insights.

Qualitative Solubility of 5-Amino-2-nitrobenzoic Acid

The compound's solubility is noted in a few key solvents.

Solvent	Solubility	Reference
DMSO	Soluble	[2] [3]
Methanol	Soluble	[2] [3]
Ethanol/Water	Sparingly soluble to soluble, ratio-dependent	[4]

Quantitative Solubility of Structurally Related Compounds

To provide a quantitative framework, the mole fraction solubility (x) of 3-nitrobenzoic acid and 3,5-dinitrobenzoic acid in several common organic solvents at various temperatures is presented below. This data, sourced from experimental studies, shows that solubility generally increases with temperature.[\[5\]](#)

Table 1: Mole Fraction Solubility (x) of 3-Nitrobenzoic Acid in Various Organic Solvents [5]

Temperature (K)	Methanol	Ethanol	Ethyl Acetate	Acetonitrile	Dichloromethane	Toluene	Water
273.15	0.133	0.088	0.065	0.048	0.012	0.005	0.0003
283.15	0.178	0.121	0.091	0.068	0.018	0.008	0.0004
293.15	0.235	0.163	0.125	0.094	0.026	0.012	0.0006
303.15	0.306	0.218	0.169	0.128	0.038	0.018	0.0008
313.15	0.392	0.287	0.226	0.173	0.054	0.027	0.0011
323.15	0.495	0.373	0.299	0.231	0.077	0.040	0.0015

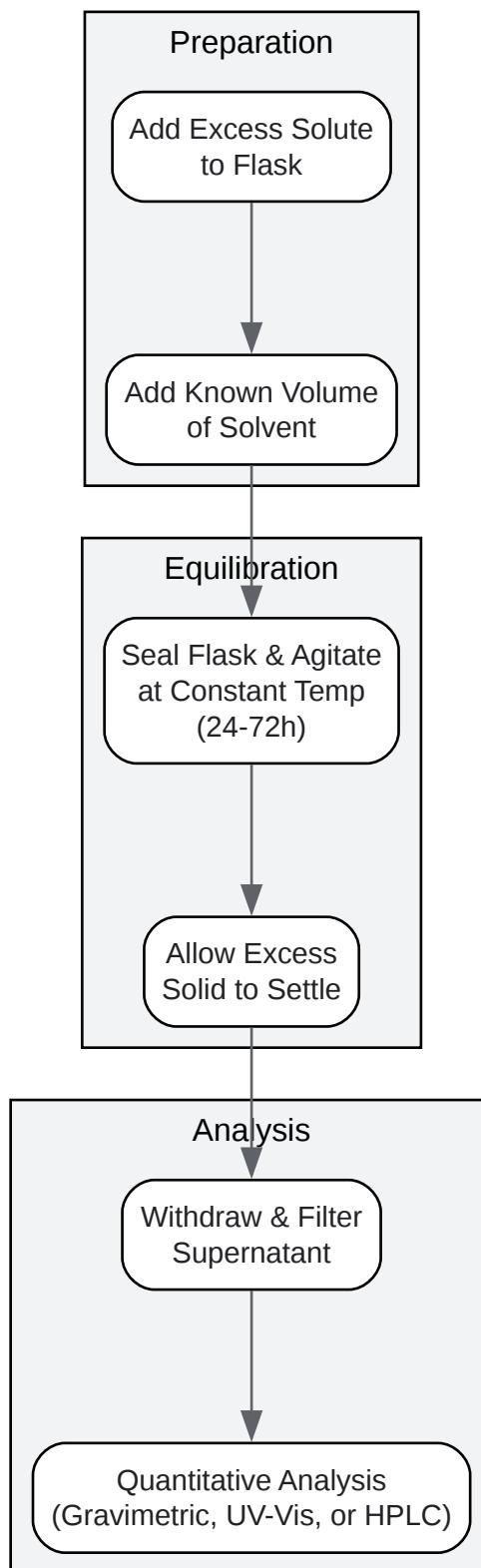
Table 2: Mole Fraction Solubility (x) of 3,5-Dinitrobenzoic Acid in Various Organic Solvents [5]

Temperature (K)	Methanol	Ethanol	Ethyl Acetate	Acetonitrile	Dichloromethane	Toluene	Water
273.15	0.055	0.038	0.034	0.025	0.005	0.002	0.0001
283.15	0.073	0.051	0.046	0.035	0.007	0.003	0.0001
293.15	0.094	0.066	0.061	0.046	0.010	0.004	0.0002
303.15	0.116	0.084	0.079	0.059	0.013	0.005	0.0003
313.15	0.155	0.114	0.108	0.081	0.019	0.008	0.0004
323.15	0.204	0.153	0.146	0.110	0.028	0.012	0.0006

Experimental Protocols

Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.[\[5\]](#) It involves agitating an excess amount of the solid solute in the solvent for a sufficient period to reach equilibrium.


Materials:

- **5-Amino-2-nitrobenzoic acid**
- Selected organic solvents (e.g., methanol, ethanol, acetone)
- Conical flasks with airtight stoppers
- Temperature-controlled orbital shaker or magnetic stirrer
- Syringe filters (e.g., 0.45 µm PTFE)
- Analytical balance

Procedure:

- Add an excess amount of solid **5-Amino-2-nitrobenzoic acid** to a conical flask to ensure that the solution becomes saturated.[\[5\]](#)
- Add a known volume of the desired organic solvent to the flask.[\[5\]](#)
- Seal the flask tightly to prevent solvent evaporation.[\[5\]](#)
- Place the flask in the temperature-controlled shaker and agitate the mixture at a constant speed.[\[5\]](#)
- Allow the system to equilibrate for a predetermined period, typically 24-72 hours.[\[5\]](#)
- Once equilibrium is reached, stop the agitation and allow the excess solid to settle.
- Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solids.

- Analyze the concentration of the filtrate using one of the quantitative methods described below.

[Click to download full resolution via product page](#)

Workflow for the Shake-Flask Solubility Determination Method.

Quantitative Analysis of Saturated Solution

1. Gravimetric Analysis This method directly measures the mass of the dissolved solid.[\[5\]](#)

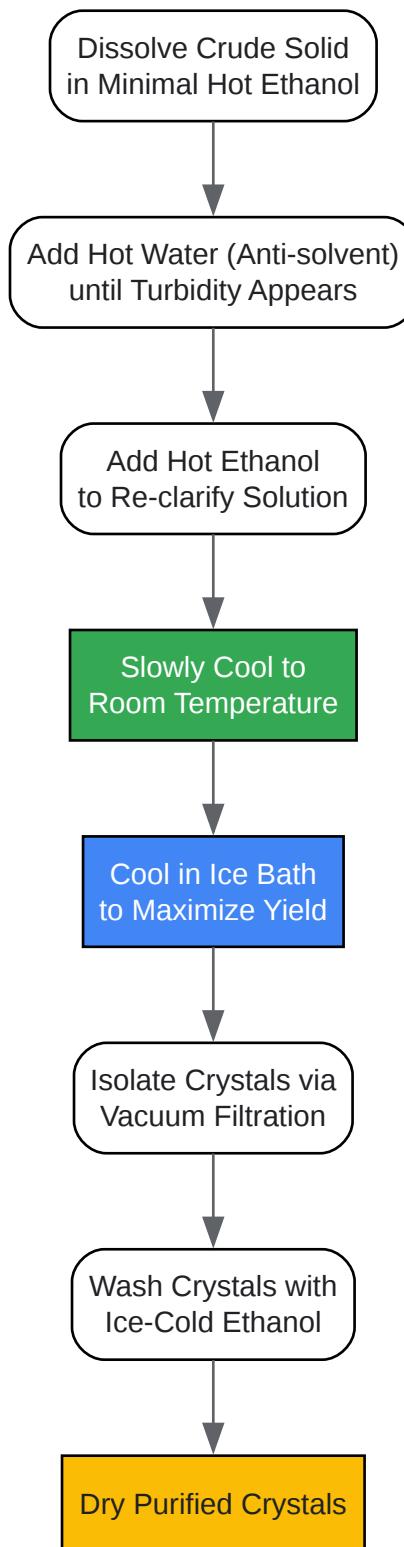
- Accurately weigh a clean, dry evaporating dish.
- Pipette a known volume of the filtered saturated solution into the dish.
- Gently evaporate the solvent in a fume hood or using a rotary evaporator.[\[5\]](#)
- Dry the dish containing the solid residue in an oven at a temperature below the compound's melting point until a constant weight is achieved.[\[5\]](#)
- Cool the dish in a desiccator and weigh it.
- Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish.

2. UV-Vis Spectrophotometry This method is applicable if the compound has a significant UV-Vis absorbance.[\[5\]](#)

- Prepare a Calibration Curve: Create a series of standard solutions of **5-Amino-2-nitrobenzoic acid** with known concentrations. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_{max}). Plot absorbance versus concentration to generate a calibration curve.
- Analyze the Saturated Solution: Accurately dilute a known volume of the filtered saturated solution with the solvent. Measure the absorbance of the diluted solution.
- Use the calibration curve to determine the concentration of the diluted solution and calculate the concentration of the original saturated solution.

3. High-Performance Liquid Chromatography (HPLC) HPLC is a highly accurate method for determining concentration.[\[5\]](#)

- Method Setup: Develop an HPLC method with a suitable column, mobile phase, flow rate, and UV detection wavelength.
- Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations. Inject a fixed volume of each standard and record the peak area. Plot peak area versus concentration to create a calibration curve.[5]
- Analyze the Saturated Solution: Dilute the filtered saturated solution with a known volume of the mobile phase. Inject the same fixed volume of the diluted sample and record the peak area.[5]
- Use the calibration curve to determine the concentration of the solute in the saturated solution.

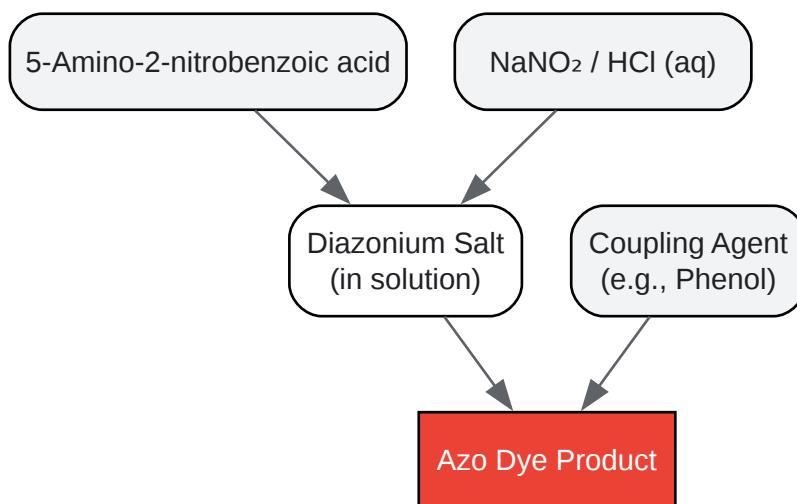

Protocol for Purification by Recrystallization

Recrystallization is a standard technique for purifying solid compounds, which relies on the difference in solubility of the compound in a hot versus a cold solvent. An ethanol/water mixture is an effective solvent system for **5-Amino-2-nitrobenzoic acid**.[4]

Procedure:

- Dissolution: Place the crude **5-Amino-2-nitrobenzoic acid** in an Erlenmeyer flask. Add a minimal amount of hot ethanol and stir to dissolve the solid.[6] If needed, gently heat the mixture.[4]
- Addition of Anti-solvent: While the solution is hot, slowly add hot water dropwise until the solution becomes slightly cloudy, indicating it is saturated.[4]
- Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.[4]
- Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[6]
- Maximizing Yield: Once the flask reaches room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.[6]
- Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]

- **Washing:** Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any remaining impurities.[6]
- **Drying:** Transfer the crystals to a watch glass and dry them in a desiccator or a low-temperature vacuum oven until a constant weight is achieved.[6]



[Click to download full resolution via product page](#)

General workflow for the recrystallization of **5-Amino-2-nitrobenzoic acid**.

Application in Synthesis

Understanding solubility is critical for synthetic applications. For instance, in the synthesis of azo dyes, **5-Amino-2-nitrobenzoic acid** is first dissolved in an acidic aqueous solution to undergo diazotization before coupling with another aromatic compound.[2]

[Click to download full resolution via product page](#)

Logical relationship in the synthesis of an azo dye.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. 5-Amino-2-nitrobenzoic acid CAS#: 13280-60-9 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]

- To cite this document: BenchChem. [5-Amino-2-nitrobenzoic acid solubility in organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b153252#5-amino-2-nitrobenzoic-acid-solubility-in-organic-solvents\]](https://www.benchchem.com/product/b153252#5-amino-2-nitrobenzoic-acid-solubility-in-organic-solvents)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com